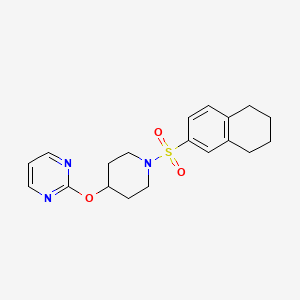

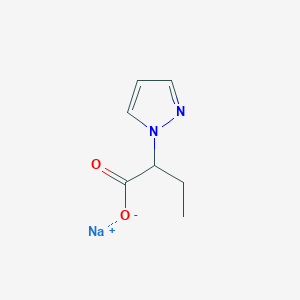

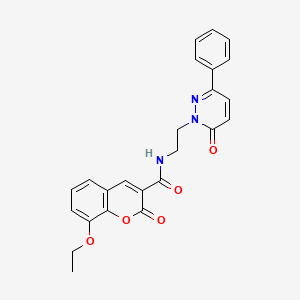

![molecular formula C8H12ClN3OS B2893704 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide CAS No. 28242-68-4](/img/structure/B2893704.png)

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is a thiadiazole derivative . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the retrieved sources .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the retrieved sources .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Activity

N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole, related to the chemical of interest, have been synthesized and tested for their insecticidal activities. These compounds, possessing good activity against Plutella xylostella L. and Culex pipiens pallens, suggest potential for developing environmentally benign pest regulators. The study indicates that 1,2,3-thiadiazoles could significantly contribute to novel pesticide development due to their insecticidal properties (Wang et al., 2011).

Antitumor Applications

Research on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, compounds structurally related to the one , revealed potent antiproliferative activity against human cervical and lung cancer cell lines. This study highlights the potential of such compounds in anticancer drug development, particularly for inducing apoptosis and causing G1-phase arrest in cancer cells (Zhilin Wu et al., 2017).

Antimicrobial Activities

The synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives demonstrated a convenient and efficient method for producing compounds with potential antimicrobial properties. This research opens pathways for further exploration of thiadiazole derivatives as antimicrobial agents, underscoring the versatility of such compounds in combating bacterial and fungal pathogens (P. Yu et al., 2014).

Larvicidal and Antimicrobial Screening

Another study focused on triazinone derivatives incorporating 1,3,4-thiadiazol-2-yl moieties, showcasing their larvicidal and antimicrobial potentials. The evaluation of these novel derivatives for growth inhibition against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, highlights the multifaceted applications of 1,3,4-thiadiazole derivatives in public health and agriculture (C. Kumara et al., 2015).

Safety and Hazards

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

Propiedades

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUIOYVGOURCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)